molecular formula C34H55O4PS2 B13785414 Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate CAS No. 65045-86-5

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate

Cat. No.: B13785414
CAS No.: 65045-86-5
M. Wt: 622.9 g/mol
InChI Key: NHVGMEYOWUEZRF-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of an ethanethiol group, a nonylphenoxy group, and a hydrogen phosphorodithioate group. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate typically involves the reaction of ethanethiol with 2-(4-nonylphenoxy)ethanol in the presence of a phosphorodithioate reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

    Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted nonylphenoxy derivatives.

Scientific Research Applications

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(4-nonylphenoxy)-, 1,1’-(hydrogen phosphorodithioate)
  • Bis(2-(4-nonylphenoxy)ethyl)sulfanylphosphinic acid

Uniqueness

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Conclusion

This compound is a versatile compound with significant importance in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies continue to explore its potential and expand its uses.

Properties

CAS No.

65045-86-5

Molecular Formula

C34H55O4PS2

Molecular Weight

622.9 g/mol

IUPAC Name

bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid

InChI

InChI=1S/C34H55O4PS2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-27-29-40-39(35,36)41-30-28-38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3,(H,35,36)

InChI Key

NHVGMEYOWUEZRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCSP(=O)(O)SCCOC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

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